molecular formula C14H26O2 B1177059 1-Hydroxy-2-tetradecen-4-one CAS No. 142450-05-3

1-Hydroxy-2-tetradecen-4-one

Cat. No.: B1177059
CAS No.: 142450-05-3
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-tetradecen-4-one is an aliphatic hydroxy ketone with a 14-carbon chain (C₁₄H₂₆O₂), featuring a hydroxyl group at position 1, a double bond between carbons 2 and 3 (denoted as "tetradecen"), and a ketone group at position 3.

Properties

CAS No.

142450-05-3

Molecular Formula

C14H26O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Hydroxyacetophenones (Aromatic Hydroxy Ketones)

Compounds like 2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate (C₂¹H₃₂O₄) from Handbook of Hydroxyacetophenones share a ketone and hydroxyl group but differ in their aromatic backbone . Key distinctions include:

  • Acidity: The phenolic -OH in aromatic hydroxyacetophenones (pKa ~10) is more acidic than the aliphatic -OH in 1-Hydroxy-2-tetradecen-4-one (pKa ~15–16) due to resonance stabilization of the phenoxide ion.
  • Reactivity : Aromatic hydroxy ketones undergo electrophilic substitution (e.g., nitration), whereas the aliphatic compound favors nucleophilic additions at the ketone or oxidation of the double bond.
Cyclohexene Derivatives

1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid () contains a cyclic ketone and hydroxyl group but integrates a carboxylic acid moiety and methyl substituents . The rigid cyclohexene ring reduces conformational flexibility compared to the linear tetradecen chain, affecting intermolecular interactions and solubility.

Flavonoids

In contrast, this compound lacks aromaticity, resulting in distinct spectroscopic profiles (e.g., absence of strong UV-Vis absorbance beyond 220 nm).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
This compound C₁₄H₂₆O₂ 226.36 Aliphatic -OH, ketone Soluble in ethanol, acetone
2-Oxoethyl ester () C₂¹H₃₂O₄ 352.48 Aromatic -OH, ester, ketone Lipophilic, low water solubility
Flavone derivative () C₁₉H₁₈O₈ 374.34 Aromatic -OH, methoxy, ketone Moderate in DMSO, methanol

Notes:

  • The aliphatic chain in this compound increases hydrophobicity compared to smaller hydroxy ketones.
  • Methoxy groups in flavonoids enhance thermal stability but reduce volatility relative to aliphatic analogs .

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